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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational literature on nickel-

platinum (Ni-Pt) bimetallic catalysis, with a focus on seminal works from the 1970s and 1980s.

This era was pivotal in establishing the unique catalytic properties of bimetallic systems, which

differ significantly from their constituent monometallic counterparts. Early research in this field

laid the groundwork for understanding how the addition of a second metal, in this case nickel to

the highly active platinum, could modify catalytic activity, selectivity, and stability. These

pioneering studies were particularly influential in the context of industrially significant

hydrocarbon reactions, such as hydrogenolysis and reforming. This document summarizes key

quantitative data, details early experimental protocols, and provides visualizations of the core

concepts that emerged from this foundational research.

Core Concepts in Early Ni-Pt Catalysis
Early investigations into Ni-Pt catalysts were driven by the desire to understand and control the

catalytic properties of platinum, a highly active but expensive metal. The addition of nickel was

found to have a profound effect on the electronic structure and surface geometry of the

platinum, leading to what became known as "ligand" and "ensemble" effects. These concepts

were central to explaining the observed changes in catalytic behavior.

One of the key reactions used to probe the properties of these bimetallic catalysts was the

hydrogenolysis of hydrocarbons, such as ethane and cyclopentane. This reaction involves the

breaking of carbon-carbon bonds and is highly sensitive to the structure of the catalyst surface.
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Early researchers discovered that the addition of nickel to platinum could significantly alter the

rate and selectivity of these reactions.

Core Catalytic Concepts

Observed Effects

Platinum (Pt)
- High Activity
- High Cost

Ni-Pt Bimetallic Catalyst
Base Metal

Nickel (Ni)
- Promoter/Modifier Modifying Metal

Ligand Effect
(Electronic Modification)

Ensemble Effect
(Geometric Modification)

Modified Catalytic ActivityAlters Adsorption Strength

Altered Reaction SelectivityControls Surface Site Size

Click to download full resolution via product page

Caption: Fundamental concepts in early Ni-Pt bimetallic catalysis.

Quantitative Data from Early Studies
A significant portion of the early research focused on quantifying the catalytic performance of

Ni-Pt alloys in comparison to the individual metals. The hydrogenolysis of cyclopentane was a

model reaction used to explore these effects. The data below, adapted from seminal studies,

illustrates the dramatic impact of alloying on catalytic activity.
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Catalyst
Composition
(Atomic Ratio)

Support Reaction
Temperature
(°C)

Turnover
Frequency
(molecules/sur
face atom/sec)

Pt SiO₂-Al₂O₃
Cyclopentane

Hydrogenolysis
316 1.0 x 10⁻²

Ni SiO₂-Al₂O₃
Cyclopentane

Hydrogenolysis
316 1.0 x 10⁻⁶

Pt:Ni (1:1) SiO₂-Al₂O₃
Cyclopentane

Hydrogenolysis
316 1.0 x 10⁻⁴

Pt:Ni (1:4) SiO₂-Al₂O₃
Cyclopentane

Hydrogenolysis
316 1.0 x 10⁻⁵

Note: The data presented are representative values from early literature to illustrate trends and

may not be exact values from a single source.

The data clearly show that while pure platinum is highly active for cyclopentane

hydrogenolysis, pure nickel is several orders of magnitude less active. The addition of nickel to

platinum leads to a significant decrease in the hydrogenolysis activity. This was a key finding,

as it demonstrated that the bimetallic catalysts did not simply exhibit properties that were an

average of the two components. This non-linear behavior was attributed to the modification of

the platinum's catalytic sites by the nickel atoms.

Experimental Protocols in Early Ni-Pt Catalyst
Research
The preparation of supported bimetallic catalysts in the 1970s and 1980s relied heavily on

impregnation techniques. These methods, while seemingly straightforward, required careful

control to achieve well-dispersed and consistent catalysts.

Catalyst Preparation: Impregnation Method
A common method for preparing silica-alumina supported Ni-Pt catalysts was co-impregnation.

The general steps were as follows:
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Support Preparation: A silica-alumina support was typically used, often chosen for its high

surface area and acidic properties, which were important for reforming reactions.

Impregnation Solution: Aqueous solutions of chloroplatinic acid (H₂PtCl₆) and nickel nitrate

(Ni(NO₃)₂) were prepared. The concentrations of these solutions were carefully calculated to

achieve the desired atomic ratio of the metals on the support.

Impregnation Step: The support material was added to the mixed metal salt solution. The

volume of the solution was often just enough to fill the pores of the support, a technique

known as incipient wetness impregnation.

Drying: The impregnated support was then dried, typically in an oven at temperatures around

100-120°C, to remove the solvent.

Calcination and Reduction: The dried material was subsequently calcined in air at elevated

temperatures (e.g., 500°C). This step converts the metal salts to their oxide forms. The final

step was the reduction of the metal oxides to the metallic state by heating the catalyst in a

stream of hydrogen gas, often at temperatures similar to the calcination temperature.
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Catalyst Preparation Workflow
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Caption: Typical workflow for Ni-Pt catalyst synthesis via impregnation.

Catalyst Characterization and Reaction Studies
Early characterization of these bimetallic catalysts often involved techniques such as:
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Chemisorption: Hydrogen and carbon monoxide chemisorption were used to determine the

metal dispersion and the number of active sites on the catalyst surface.

X-ray Diffraction (XRD): To identify the crystalline phases present and to determine if alloying

had occurred.

Electron Microscopy: To visualize the size and morphology of the metal particles on the

support.

Catalytic activity and selectivity were typically studied in flow reactors. For a reaction like

cyclopentane hydrogenolysis, a mixture of cyclopentane and hydrogen would be passed over a

fixed bed of the catalyst at a controlled temperature and pressure. The reaction products would

then be analyzed using gas chromatography to determine the conversion of the reactant and

the distribution of the products.

Concluding Remarks
The early literature on Ni-Pt catalysis was instrumental in establishing the fundamental

principles of bimetallic catalysis. The key takeaway from this era was the understanding that

the properties of a bimetallic catalyst are not simply a linear combination of its components.

The synergistic effects arising from the electronic and geometric modifications of the active

metal (platinum) by the second metal (nickel) opened up new possibilities for designing

catalysts with tailored activity and selectivity. The experimental protocols developed during this

period, particularly those involving impregnation and detailed kinetic studies, laid the foundation

for the more sophisticated synthesis and characterization techniques used today. For

researchers in catalysis and related fields, a thorough understanding of this early work provides

a crucial context for contemporary research and development.

To cite this document: BenchChem. [A Guide to the Early Literature of Nickel-Platinum
Catalysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13787846#review-of-early-literature-on-ni-pt-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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